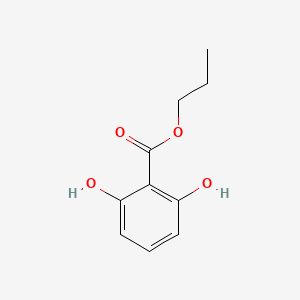

Propyl 2,6-dihydroxybenzoate

Description

Structure

3D Structure

Properties

CAS No. |

54640-05-0 |

|---|---|

Molecular Formula |

C10H12O4 |

Molecular Weight |

196.20 g/mol |

IUPAC Name |

propyl 2,6-dihydroxybenzoate |

InChI |

InChI=1S/C10H12O4/c1-2-6-14-10(13)9-7(11)4-3-5-8(9)12/h3-5,11-12H,2,6H2,1H3 |

InChI Key |

GXTWQYDHJUTROW-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)C1=C(C=CC=C1O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Propyl 2,6 Dihydroxybenzoate

Esterification Pathways from 2,6-Dihydroxybenzoic Acid

The direct esterification of 2,6-dihydroxybenzoic acid with propanol (B110389) is a fundamental approach to synthesizing Propyl 2,6-dihydroxybenzoate (B8749050). This can be achieved through both conventional and catalyst-mediated techniques.

Conventional Esterification Techniques

Traditional esterification, often referred to as Fischer-Speier esterification, involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst. In the context of Propyl 2,6-dihydroxybenzoate synthesis, this would involve the reaction of 2,6-dihydroxybenzoic acid with 1-propanol (B7761284). These reactions are typically reversible and require conditions that favor the formation of the ester, such as removing the water produced during the reaction. youtube.com

A general representation of this reaction is the condensation of benzoic acid and 1-propanol to form an ester and water. youtube.com The process involves the removal of the hydroxyl group from the carboxylic acid and a hydrogen atom from the alcohol. youtube.com

Catalyst-Mediated Synthesis Approaches

To enhance the rate and yield of the esterification reaction, various catalysts can be employed. While strong mineral acids like sulfuric acid are common, research has explored other catalytic systems to improve efficiency and reduce the harshness of reaction conditions. chemicalbook.comceon.rs

For instance, in the synthesis of a related compound, 2,4-dihydroxy-6-propyl-benzoic acid methyl ester, a catalytic amount of concentrated sulfuric acid was used to facilitate the esterification of 2,4-dihydroxy-6-propylbenzoic acid with methanol (B129727). chemicalbook.com This highlights the utility of acid catalysts in similar esterification reactions.

The choice of catalyst can significantly influence the reaction kinetics. Studies on the esterification of propanoic acid with various alcohols have shown that the reaction rate and yield are dependent on the catalyst concentration and the structure of the alcohol. ceon.rsresearchgate.net Increasing the molar ratio of the acid to the alcohol and the amount of catalyst generally leads to higher yields. ceon.rsresearchgate.net

| Catalyst | Reactants | Molar Ratio (Acid:Alcohol:Catalyst) | Temperature (°C) | Reaction Time (min) | Max. Yield (%) |

| H₂SO₄ | Propanoic acid, 1-propanol | 1:10:0.20 | 65 | 210 | 96.9 ceon.rsresearchgate.net |

Chemo-Enzymatic Synthesis of this compound

Chemo-enzymatic synthesis offers a greener and more selective alternative to purely chemical methods. This approach utilizes enzymes as biocatalysts to perform specific reaction steps.

Biocatalytic Esterification Strategies

Enzymes, particularly lipases, are widely used for biocatalytic esterification due to their ability to function in non-aqueous environments and their high selectivity. The synthesis of various esters has been successfully achieved using lipases. A notable example is the use of immobilized lipase (B570770) B from Candida antarctica (Novozym 435) for the synthesis of propenylbenzene derivatives. frontiersin.orgresearchgate.net This process often involves the in-situ generation of a peroxycarboxylic acid through lipase-catalyzed perhydrolysis. frontiersin.org

Novel Synthetic Routes and Process Intensification for this compound Production

The synthesis of the precursor, 2,6-dihydroxybenzoic acid, is a critical step. Traditional methods, such as the Kolbe-Schmitt reaction, involve the carboxylation of resorcinol (B1680541). guidechem.comgoogle.comgoogle.com This reaction can produce both 2,6-dihydroxybenzoic acid and its isomer, 2,4-dihydroxybenzoic acid. guidechem.comgoogle.comgoogle.com

Recent advancements focus on improving the yield and selectivity of this carboxylation. One patented method describes reacting resorcinol with CO₂ in absolute ethanol (B145695) under pressure and elevated temperature in the presence of an alkali metal salt. google.com This process aims to reduce reaction pressure and time while improving product yield. google.com Another approach involves the selective decomposition of the 2,4-dihydroxybenzoic acid byproduct by adjusting the pH and heating the reaction mixture. google.com

Enzymatic carboxylation of resorcinol to 2,6-dihydroxybenzoic acid using a decarboxylase has also been explored. researchgate.net To overcome the unfavorable thermodynamic equilibrium of this reaction, an in-situ product removal technique using an adsorbent was developed, achieving reaction yields above 80%. researchgate.net This process has been scaled up, and a downstream process for product purification has been established. researchgate.net

| Method | Reactants | Key Conditions | Outcome |

| Modified Kolbe-Schmitt google.com | Resorcinol, CO₂, Alkali metal salt | Absolute ethanol, 130-150°C, 1.35-1.45 MPa | Improved yield, reduced reaction time and pressure google.com |

| Enzymatic Carboxylation with In-Situ Product Removal researchgate.net | Resorcinol, CO₂, Decarboxylase | Aqueous triethanolamine, Adsorbent (Dowex® 1X8-50) | >80% reaction yield researchgate.net |

Purification and Isolation Techniques for Synthetic this compound

Following the synthesis of this compound, a multi-step purification process is necessary to isolate the final product in high purity. This process typically involves a combination of extraction, washing, distillation, and recrystallization techniques to remove unreacted starting materials, the acid catalyst, and any byproducts.

The initial work-up of the reaction mixture often involves removing the excess alcohol and any azeotropic solvent by distillation. The residue is then typically dissolved in an organic solvent, such as ether. acs.org This organic solution is then subjected to a series of washing steps.

A crucial step in the purification is the removal of the unreacted 2,6-dihydroxybenzoic acid and the strong acid catalyst. This is achieved by washing the organic layer with a dilute basic solution, such as sodium bicarbonate. acs.org The basic solution reacts with the acidic components, converting them into their water-soluble salts, which are then partitioned into the aqueous phase and removed.

Subsequent washing with water helps to remove any remaining water-soluble impurities. The organic layer containing the crude ester is then dried over an anhydrous drying agent, such as anhydrous sodium sulfate, to remove any residual water. orgsyn.org

After drying, the solvent is evaporated to yield the crude this compound. Further purification is often achieved through distillation under reduced pressure (vacuum distillation). acs.org This technique is suitable for purifying liquid esters that are stable at elevated temperatures.

For obtaining a highly pure, solid product, recrystallization is a powerful technique. The crude ester, which may be an oil or a solid, can be crystallized from a suitable solvent or solvent mixture. acs.org For dihydroxybenzoic acid esters, crystallization can sometimes be induced by freezing an aqueous solution and allowing the ice to melt slowly, which can yield fine, white needles of the purified product. acs.org The choice of solvent is critical and is determined experimentally to find a system where the ester has high solubility at elevated temperatures and low solubility at lower temperatures. In some cases, decolorizing agents like activated carbon (e.g., Darco) may be used during recrystallization to remove colored impurities. orgsyn.org

The following table summarizes the key purification steps for this compound.

| Purification Step | Description | Purpose |

| Solvent Evaporation | Removal of excess n-propyl alcohol and azeotropic solvent. | To concentrate the crude product. |

| Extraction | The residue is dissolved in an organic solvent like ether. | To separate the ester from water-soluble components. |

| Washing with Base | The organic solution is washed with a dilute sodium bicarbonate solution. | To remove unreacted carboxylic acid and the acid catalyst. |

| Washing with Water | The organic solution is washed with water. | To remove residual base and other water-soluble impurities. |

| Drying | The organic solution is treated with an anhydrous drying agent. | To remove dissolved water from the organic phase. |

| Distillation | The crude ester is distilled under reduced pressure. | To separate the ester from non-volatile impurities. |

| Recrystallization | The ester is dissolved in a hot solvent and allowed to cool, or crystallized from an aqueous solution by freezing. | To obtain a highly pure, crystalline product. |

This table outlines a general purification scheme for this compound based on standard laboratory practices for similar compounds.

The purity of the final product can be assessed by various analytical techniques, such as melting point determination for solid products and chromatographic methods like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Chemical Reactivity and Transformation Mechanisms of Propyl 2,6 Dihydroxybenzoate

Hydrolysis Kinetics and Mechanisms of the Ester Linkage

The ester linkage in propyl 2,6-dihydroxybenzoate (B8749050) is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield 2,6-dihydroxybenzoic acid and propanol (B110389). This process can be catalyzed by acids or bases, or it can occur under neutral conditions, albeit at a much slower rate. chemrxiv.org

Under alkaline conditions, the hydrolysis of esters typically follows a second-order kinetic model, being first-order with respect to both the ester and the hydroxide (B78521) ion. chemrxiv.org The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate, which then collapses to release the alkoxide (in this case, propoxide) and the carboxylic acid, which is deprotonated in the basic medium to form the carboxylate.

Acid-catalyzed hydrolysis, conversely, proceeds via a different mechanism. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following a proton transfer, the alcohol (propanol) is eliminated, and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid.

A significant feature in the hydrolysis of propyl 2,6-dihydroxybenzoate is the potential for intramolecular catalysis. The presence of a hydroxyl group at the ortho position to the ester can lead to an accelerated rate of hydrolysis compared to its meta and para isomers. This phenomenon, known as intramolecular nucleophilic catalysis, can occur if the hydroxyl group, in its deprotonated form, acts as an internal nucleophile, attacking the ester's carbonyl carbon. nih.gov Similarly, the carboxylic acid group in the hydrolysis product, 2,6-dihydroxybenzoic acid, can participate in intramolecular general acid catalysis in the reverse esterification reaction. The hydrolysis of related compounds like 2-carboxyphenyl 4-hydroxybutyrate has been shown to be significantly faster than that of aspirin, highlighting the potent effect of intramolecular catalysis. capes.gov.br

The rate of hydrolysis is also influenced by the stability of the leaving group. In the case of this compound, propanol is the leaving group. The kinetics of hydrolysis for various esters, including those with different alkyl chains and substituent groups on the aromatic ring, have been studied to understand these structure-reactivity relationships. chemrxiv.orgmonash.edu

Table 1: General Mechanisms of Ester Hydrolysis

| Catalyst | Mechanism | Key Steps |

| Acid | A-AC-2 | Protonation of carbonyl oxygen, nucleophilic attack by water, proton transfer, elimination of alcohol. |

| Base | B-AC-2 | Nucleophilic attack by hydroxide ion, formation of tetrahedral intermediate, elimination of alkoxide. |

| Intramolecular | Nucleophilic Catalysis | Attack by an internal nucleophile (e.g., ortho-hydroxyl group) on the ester carbonyl. |

Oxidative Pathways and Stability Profiles of this compound

The phenolic hydroxyl groups on the benzene (B151609) ring of this compound make it susceptible to oxidation while also conferring potential antioxidant properties. The stability of the compound is therefore closely linked to its oxidative profile.

The antioxidant activity of phenolic compounds is largely determined by the number and position of hydroxyl groups on the aromatic ring. nih.gov Dihydroxybenzoic acids, in general, exhibit antioxidant activity by donating a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance. Studies on various dihydroxybenzoic acid isomers have shown that the antioxidant capacity can vary significantly with the substitution pattern. For instance, in some assays, 2,6-dihydroxybenzoic acid has demonstrated lower antioxidant activity compared to other isomers like 2,5-dihydroxybenzoic acid and 3,5-dihydroxybenzoic acid. nih.govnih.gov This suggests that the positioning of the hydroxyl groups in this compound may result in a moderate antioxidant profile. However, it is also noted that esterification of a carboxylic acid group can sometimes enhance the antioxidant activity of the parent molecule. nih.gov

The oxidative degradation of this compound can be initiated by various oxidizing agents or conditions, such as advanced oxidation processes (AOPs). Studies on the degradation of 2-hydroxybenzoic acid (salicylic acid) using methods like the Fenton process (Fe²⁺/H₂O₂) and UV/H₂O₂ have shown that hydroxylation of the aromatic ring is a key degradation pathway. researchgate.netscielo.br This suggests that this compound could undergo further hydroxylation upon exposure to strong oxidizing species, leading to the formation of trihydroxybenzoic acid derivatives, followed by ring-opening and eventual mineralization to carbon dioxide and water. The degradation kinetics are typically influenced by factors such as pH and the concentration of the oxidizing agent. scielo.br

Table 2: Relative Antioxidant Activity of Dihydroxybenzoic Acid Isomers in a DPPH Radical Scavenging Assay

| Compound | Antioxidant Activity |

| 2,3-Dihydroxybenzoic acid | High |

| 2,5-Dihydroxybenzoic acid | High |

| 3,4-Dihydroxybenzoic acid | Moderate |

| 3,5-Dihydroxybenzoic acid | High |

| 2,4-Dihydroxybenzoic acid | Low |

| 2,6-Dihydroxybenzoic acid | Low |

Note: The antioxidant activity is a relative comparison based on published studies and can vary depending on the specific assay conditions. nih.govnih.gov

Reactivity with Electrophiles and Nucleophiles

The chemical reactivity of this compound with electrophiles and nucleophiles is governed by the electronic properties of the aromatic ring and the functional groups attached to it.

The two hydroxyl groups are strong activating groups, donating electron density to the benzene ring through resonance. This increases the nucleophilicity of the ring, making it highly susceptible to electrophilic aromatic substitution reactions. Electrophiles will preferentially attack the positions ortho and para to the hydroxyl groups. In the case of this compound, the positions para to the two hydroxyl groups (positions 4) is the most likely site for electrophilic attack. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For example, bromination of 2,6-dihydroxybenzoic acid is known to occur, yielding bromo-substituted derivatives.

The hydroxyl groups themselves can also act as nucleophiles, particularly when deprotonated to form phenoxide ions. These can react with electrophiles such as alkyl halides in Williamson ether synthesis to form ether derivatives. The ester group, while generally less reactive than the activated aromatic ring, contains an electrophilic carbonyl carbon that can be attacked by strong nucleophiles.

Complexation Chemistry and Metal Ion Interactions

The 2,6-dihydroxybenzoate moiety of this compound is an excellent ligand for forming complexes with a variety of metal ions. The presence of both a carboxylate group (upon hydrolysis or in its anionic form) and two hydroxyl groups provides multiple potential coordination sites.

Studies on the complexation of 2,6-dihydroxybenzoic acid with divalent metal ions such as nickel(II) and cobalt(II) have shown that the metal ions interact with the acid through hydrogen bonding. researchgate.net The formation of these metal complexes can significantly enhance the biological activities of the parent molecule. medchemexpress.com The crystal structures of such complexes reveal that the metal ions can be coordinated by the oxygen atoms of the carboxylate group and the hydroxyl groups, often leading to the formation of polymeric or supramolecular structures.

The interaction with metal ions can also influence the chemical reactivity of the molecule. For instance, the hydrolysis of certain esters can be catalyzed by metal ions like Cu²⁺. nih.gov The binding of a metal ion to the oxygen atoms of the hydroxyl or ester groups can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. While the propyl ester group itself is not typically a strong coordinating group, the presence of the ortho-hydroxyl groups provides a favorable chelation site for metal ions. The thermodynamic parameters of these binding events, such as the enthalpy and entropy of reaction, can be determined using techniques like isothermal titration calorimetry.

Table 3: Potential Coordination Sites of this compound with Metal Ions

| Functional Group | Potential for Coordination | Type of Interaction |

| Hydroxyl Groups | High | Chelation with metal ions, particularly when deprotonated. |

| Ester Carbonyl Oxygen | Moderate | Lewis acid-base interaction. |

| Ester Alkoxy Oxygen | Low | Generally a poor coordinator. |

| Carboxylate (post-hydrolysis) | High | Strong coordination to metal ions. |

Sophisticated Spectroscopic and Chromatographic Characterization of Propyl 2,6 Dihydroxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can reveal the connectivity of atoms and their spatial relationships, which is crucial for stereochemical elucidation.

¹H NMR Spectroscopy: The proton NMR spectrum of Propyl 2,6-dihydroxybenzoate (B8749050) is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the propyl group. The aromatic region would likely show a pattern characteristic of a 1,2,3-trisubstituted benzene (B151609) ring. The proton at position 4 (para to the carboxylate group) would appear as a triplet due to coupling with the two equivalent protons at positions 3 and 5. The protons at positions 3 and 5 would, in turn, appear as a doublet. The chemical shifts of these aromatic protons would be influenced by the electron-donating hydroxyl groups and the electron-withdrawing ester group. The two hydroxyl protons would likely appear as broad singlets, and their chemical shift could vary depending on the solvent and concentration.

The propyl group would give rise to three distinct signals: a triplet for the terminal methyl (CH₃) protons, a sextet (or multiplet) for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (OCH₂) protons adjacent to the ester oxygen. The downfield shift of the OCH₂ group is due to the deshielding effect of the adjacent oxygen atom.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information, showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester group is expected to appear at a characteristic downfield chemical shift, typically in the range of 165-175 ppm. The aromatic carbons would also have distinct signals, with the carbons bearing the hydroxyl groups (C2 and C6) appearing at a higher field compared to the other aromatic carbons due to the shielding effect of the hydroxyl groups. The carbon attached to the ester group (C1) would also be readily identifiable. The three carbons of the propyl group would show signals in the aliphatic region of the spectrum, with the OCH₂ carbon being the most downfield of the three.

Predicted ¹H and ¹³C NMR Data for Propyl 2,6-dihydroxybenzoate:

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3, H-5 | d, ~6.4-6.6 | ~110-112 |

| H-4 | t, ~7.1-7.3 | ~132-134 |

| -OH | br s, variable | - |

| -OCH₂- | t, ~4.1-4.3 | ~65-67 |

| -CH₂- | m, ~1.7-1.9 | ~21-23 |

| -CH₃ | t, ~0.9-1.1 | ~10-12 |

| C=O | - | ~168-170 |

| C-1 | - | ~108-110 |

| C-2, C-6 | - | ~158-160 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are invaluable for confirming the structural assignments made from 1D NMR spectra.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons. For this compound, this would be particularly useful in confirming the coupling between the aromatic protons (H-3/H-5 with H-4) and between the adjacent methylene and methyl protons of the propyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached. This would allow for the unambiguous assignment of the protonated carbons in the molecule, for instance, confirming which proton signal corresponds to which carbon signal in the propyl chain and the aromatic ring.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Purity Assessment

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This high precision allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound (C₁₀H₁₂O₄), HRMS would be used to confirm its molecular formula by matching the experimentally determined exact mass with the theoretically calculated mass.

Predicted Key Fragments in the Mass Spectrum of this compound:

| m/z | Proposed Fragment | Loss |

| [M-C₃H₇]⁺ | Ion of 2,6-dihydroxybenzoic acid | Propyl radical |

| [M-C₃H₇O]⁺ | Ion of 2,6-dihydroxybenzoyl cation | Propoxy radical |

| [M-C₄H₈O₂]⁺ | Ion of dihydroxybenzene | Propyl formate |

| C₇H₅O₃⁺ | 2,6-dihydroxybenzoyl cation | - |

| C₆H₅O₂⁺ | Dihydroxybenzene radical cation | - |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide information about the functional groups and electronic transitions within a molecule, respectively.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for its functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibrations of the phenolic hydroxyl groups. The C=O stretching vibration of the ester carbonyl group would appear as a strong, sharp peak around 1700-1730 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations of the propyl group would be seen just below 3000 cm⁻¹. The spectrum would also display characteristic C-O stretching bands for the ester and phenol (B47542) groups, as well as C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound, typically measured in a suitable solvent like ethanol (B145695) or methanol (B129727), would exhibit absorption bands corresponding to the electronic transitions within the molecule. The presence of the substituted benzene ring, with its hydroxyl and ester groups, would give rise to characteristic π → π* transitions. The exact position and intensity of the absorption maxima (λ_max) would be influenced by the substitution pattern and the solvent used. Based on the structure of 2,6-dihydroxybenzoic acid, one would expect to see strong absorption in the UV region, likely with one or more distinct peaks.

Vibrational Mode Assignment and Functional Group Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is essential for identifying the functional groups within the this compound molecule. The vibrational modes of the molecule are assigned based on the expected frequencies for specific bonds and functional groups. nih.govlibretexts.org The characterization is confirmed by identifying key stretching and bending vibrations. nih.gov

The primary functional groups present in this compound are the hydroxyl (-OH) groups, the ester carbonyl (C=O) group, the aromatic ring (C=C), and the propyl chain (-CH2-, -CH3). The hydroxyl groups typically exhibit a broad stretching vibration band due to hydrogen bonding. The ester carbonyl group shows a strong absorption at a characteristic frequency, while the aromatic ring presents several bands corresponding to C-C stretching vibrations. The aliphatic propyl group is identified by its characteristic C-H stretching and bending modes. nih.gov

While a specific experimental spectrum for this compound is not detailed in the provided sources, a table of expected vibrational frequencies can be compiled based on data for analogous compounds like 2,6-dihydroxybenzoic acid and other substituted phenols and esters.

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretching (H-bonded) | 3400 - 3200 (Broad) |

| Hydroxyl (-OH) | O-H In-plane Bending | ~1440 |

| Aliphatic C-H (Propyl) | C-H Stretching | 3000 - 2850 |

| Ester Carbonyl (C=O) | C=O Stretching | ~1730 - 1700 |

| Aromatic C=C | C=C Stretching | 1620 - 1450 |

| Ester C-O | C-O Stretching | 1300 - 1150 |

Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within this compound. The molecule's chromophore, the substituted benzene ring, is responsible for its UV absorption properties. The presence of the two hydroxyl groups and the propyl ester group on the benzene ring influences the energy of these electronic transitions.

The primary electronic transitions observed in aromatic compounds like this are π → π* transitions. sielc.com These involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. sielc.com For dihydroxybenzoic acids, these transitions typically result in strong absorption bands in the UV region. For instance, various isomers of dihydroxybenzoic acid are detected by HPLC using UV detectors set at wavelengths such as 250 nm or 270 nm, indicating significant absorbance in this range. researchgate.netchemrxiv.org The exact position and intensity of the absorption maxima (λmax) are sensitive to the substitution pattern on the benzene ring and the solvent used. Theoretical studies on similar molecules like 2,4-dihydroxybenzoic acid show that electronic excitation weakens the O-H bonds, a factor relevant to their photochemical behavior. nih.gov

Advanced Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are indispensable for the separation of this compound from reaction mixtures, impurities, or natural extracts, and for its quantification.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of non-volatile compounds like this compound. The separation of dihydroxybenzoic acid isomers, which are structurally similar, can be challenging and often requires specialized columns and mobile phases. nist.gov

Mixed-mode chromatography, which utilizes columns with both reversed-phase and ion-exchange characteristics (e.g., Newcrom B, Amaze TR), has proven effective for separating these isomers. researchgate.netnist.gov This approach exploits subtle differences in the hydrophobic and ionic properties of the analytes. nist.gov Another strategy involves hydrogen-bonding mode chromatography on columns like SHARC 1, which separates isomers based on the accessibility of their hydroxyl groups to form hydrogen bonds with the stationary phase. The retention time can be fine-tuned by adjusting the composition of the mobile phase, typically a mixture of acetonitrile (B52724) or methanol with buffered aqueous solutions.

Detection is commonly achieved using UV-Vis detectors, as the aromatic ring provides strong chromophores. researchgate.net For more selective and sensitive analysis, especially in complex matrices, HPLC can be coupled with mass spectrometry (LC/MS), which provides molecular weight and structural information. nist.gov

Gas Chromatography (GC) for Volatile Analysis

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. While this compound is less volatile than smaller molecules, GC analysis is still feasible, often for purity assessment. Due to the presence of polar hydroxyl groups, derivatization is frequently employed to increase volatility and improve peak shape. A common derivatization technique is silylation, where active hydrogens in the hydroxyl groups are replaced with trimethylsilyl (B98337) (TMS) groups. The resulting TMS-esterified and etherified derivative is significantly more volatile and less polar, making it amenable to GC analysis.

The NIST WebBook lists data for the 3TMS derivative of 2,6-dihydroxybenzoic acid, which would be analogous to the derivatized form of the propyl ester. When coupled with a mass spectrometer (GC-MS), this technique allows for the definitive identification of the compound based on its mass spectrum, which shows characteristic fragmentation patterns. This method is highly sensitive and specific, making it excellent for trace analysis and impurity profiling.

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. chemrxiv.org It provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) provides the most unambiguous structural information, but it requires the growth of a suitable single crystal. chemrxiv.org While specific crystal structure data for this compound was not found, the structure of its parent compound, 2,6-dihydroxybenzoic acid, has been determined. This provides a strong model for understanding the molecular conformation and hydrogen-bonding motifs that are likely to be present in the propyl ester derivative.

Studies on 2,6-dihydroxybenzoic acid reveal extensive hydrogen bonding networks involving the carboxylic acid and the two hydroxyl groups. In one study, the crystal was found to be monoclinic with the space group P21/c. The presence of the propyl group in this compound would likely alter the crystal packing arrangement due to its size and flexibility, potentially leading to different polymorphic forms. Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical consideration in pharmaceutical sciences as it can affect physical properties like solubility and stability. SC-XRD is the definitive method for identifying and characterizing such polymorphic modifications.

Table 2: Crystal Data for 2,6-Dihydroxybenzoic Acid (Parent Compound)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | |

| Space Group | P21/c | |

| a (Å) | 5.4084 | |

| b (Å) | 5.2240 | |

| c (Å) | 22.986 | |

| β (°) | 94.69 | |

| Volume (ų) | 647.27 | |

| Z (Molecules per unit cell) | 4 |

Absence of Published Data on the Polymorphism and Salt Forms of this compound

A comprehensive review of scientific literature and crystallographic databases reveals a significant gap in the characterization of this compound, specifically concerning its solid-state properties. To date, there are no publicly available research findings or data tables detailing the Powder X-ray Diffraction (PXRD) analysis of this compound. Consequently, information regarding its potential polymorphism and the existence of any salt forms remains unelucidated.

While the parent compound, 2,6-dihydroxybenzoic acid (also known as γ-resorcylic acid), has been the subject of crystallographic studies, this information does not extend to its propyl ester derivative. Research into 2,6-dihydroxybenzoic acid has explored its crystal structure and polymorphism, providing insight into the hydrogen bonding and molecular packing of the acid. However, the addition of the propyl ester group to the molecule significantly alters its chemical and physical properties, including its crystallization behavior. Therefore, the crystallographic data of the parent acid cannot be extrapolated to predict the solid-state characteristics of this compound.

Similarly, searches for PXRD data on salt forms of this compound have yielded no results. The formation of salts would involve the reaction of the acidic phenolic protons or the carboxyl group with a suitable base. While studies on cocrystals and salts of other related benzoic acid derivatives exist, this specific area of research has not been extended to this compound.

The lack of available data in this specific area prevents a detailed discussion and the generation of data tables as requested. Further experimental research, including crystallization screening under various conditions and subsequent analysis by techniques such as PXRD, would be necessary to characterize the solid-state forms of this compound. Such studies would be essential to understand its potential for polymorphism and to identify and characterize any corresponding salt forms.

Mechanistic Investigations of Biological Activities of Propyl 2,6 Dihydroxybenzoate

Antioxidant and Radical Scavenging Mechanisms in Vitro

The antioxidant and radical scavenging properties of phenolic compounds like propyl 2,6-dihydroxybenzoate (B8749050) are key areas of research. These activities are primarily investigated through various in vitro assays that measure the compound's ability to neutralize free radicals and reduce oxidized species.

Free Radical Scavenging Assays (e.g., DPPH•, ABTS•+, Superoxide)

Free radical scavenging assays are commonly employed to evaluate the antioxidant potential of chemical compounds. nih.gov The 2,2-diphenyl-1-picrylhydrazyl (DPPH•) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+) assays are among the most popular methods. nih.govmdpi.com These assays rely on the principle that an antioxidant will donate a hydrogen atom to the stable free radical, causing a color change that can be measured spectrophotometrically. nih.govmdpi.com The percentage of radical scavenging is calculated, and often the IC50 value, which is the concentration of the antioxidant required to inhibit 50% of the radical, is determined. nih.gov

Studies have shown that the ability of hydroxybenzoic acids to scavenge radicals like DPPH• is influenced by factors such as the number and position of hydroxyl groups on the aromatic ring. nih.gov While specific data for propyl 2,6-dihydroxybenzoate is limited in the provided results, a study on various hydroxybenzoic acids indicated that those with hydroxyl groups in the meta-position to each other, such as 2,6-dihydroxybenzoic acid (2,6-DHB), showed negligible activity in the DPPH assay at the concentrations tested. nih.gov In contrast, compounds with hydroxyl groups in the ortho- or para-positions demonstrated more effective radical scavenging. nih.gov

The ABTS•+ assay, which involves the reduction of the ABTS•+ cation radical, is another method to assess antioxidant activity. nih.govnih.gov Similar to the DPPH assay, the discoloration of the solution indicates radical scavenging. nih.gov For hydroxybenzoic acids, the ABTS assay showed that at a concentration of 50 μM, they exhibited low to significant scavenging properties. nih.gov However, 2,6-DHB was among the compounds with the lowest antioxidant capacity in this assay as well. nih.gov

The superoxide (B77818) radical scavenging assay is another important tool. Studies on other compounds have shown a concentration-dependent increase in superoxide radical scavenging activity. researchgate.net Research on dihydroxybenzoic acids has suggested that those with hydroxyl groups in the ortho and para positions to the carboxylic group are more effective at scavenging superoxide radicals than those with meta-positioned hydroxyl groups, like 2,6-DHB. nih.gov

Ferric-Reducing Antioxidant Power (FRAP) and Cupric-Reducing Antioxidant Capacity (CUPRAC) Studies

The Ferric-Reducing Antioxidant Power (FRAP) assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This reduction is often visualized by a color change. The cupric-reducing antioxidant capacity (CUPRAC) assay is a similar method that utilizes the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu⁺). nih.gov The CUPRAC method is considered advantageous as it is carried out at a pH closer to physiological conditions. nih.gov

In a comprehensive study of hydroxybenzoic acids, 2,6-dihydroxybenzoic acid (2,6-DHB) demonstrated the lowest ferric-reducing ability in the FRAP assay. nih.gov Similarly, in the CUPRAC assay, 2,6-DHB, along with 2,4-DHB and 3,5-DHB, showed the lowest cupric-reducing antioxidant ability. nih.gov The highest antioxidant capacity in the CUPRAC method was observed for compounds with hydroxyl groups in ortho or para positions. nih.gov

Antioxidant Capacity of Dihydroxybenzoic Acids (DHB) in FRAP and CUPRAC Assays

| Compound | FRAP (µM Trolox equivalents) | CUPRAC (µM Trolox equivalents) |

|---|---|---|

| 2,3-DHB | 60.83 | 60.83 |

| 2,5-DHB | 68.77 | 68.77 |

| 3,4-DHB | 60.53 | 60.53 |

| 2,4-DHB | Low | Low |

| 2,6-DHB | Low | Low |

| 3,5-DHB | Low | Low |

Pro-oxidant Activity under Specific Conditions

Under certain conditions, particularly in the presence of transition metals like iron or copper, phenolic compounds can exhibit pro-oxidant effects. nih.gov This activity involves the formation of coordination complexes with these metals, which can lead to redox cycling and the generation of damaging phenolic radicals. nih.gov While the antioxidant activity of many compounds has been studied, their potential for pro-oxidant activity is also an important consideration. Some studies aim to simultaneously determine both antioxidant and pro-oxidant activities. nih.gov Peroxiredoxin 6 (PRDX6) is an example of a molecule that can exhibit both pro-oxidant and anti-oxidant effects depending on the context. nih.gov

Role of Hydroxyl Group Positions in Antioxidant Efficacy

The number and position of hydroxyl (-OH) groups on the aromatic ring are critical factors determining the antioxidant and antiradical efficiency of hydroxybenzoic acids. nih.gov Generally, an increase in the number of hydroxyl groups leads to increased antioxidant properties. nih.gov More specifically, the relative positions of these groups are crucial.

Studies have consistently shown that dihydroxybenzoic acids with hydroxyl groups in the ortho or para positions to each other (e.g., 2,3-DHB, 2,5-DHB, 3,4-DHB) exhibit significantly higher antioxidant activity compared to those with meta-positioned hydroxyl groups (e.g., 2,4-DHB, 2,6-DHB, 3,5-DHB). nih.gov This is attributed to the greater stability of the resulting phenoxyl radical after hydrogen donation, which is facilitated by the electronic delocalization involving the adjacent hydroxyl group. For 2,6-dihydroxybenzoic acid, the two hydroxyl groups are in a meta relationship, which explains its observed lower activity in various antioxidant assays, including DPPH, ABTS, FRAP, and CUPRAC. nih.gov

Antimicrobial Activities and Cellular Targets (In Vitro Preclinical Studies)

The investigation of antimicrobial properties of chemical compounds is crucial in the search for new agents to combat pathogenic microorganisms.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

The antibacterial efficacy of various compounds is often tested against a panel of both Gram-positive and Gram-negative bacteria. nih.govulster.ac.uk Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, like Escherichia coli and Pseudomonas aeruginosa, are commonly used in these studies. nih.govresearchgate.netsemanticscholar.org

While specific data on the antibacterial activity of this compound was not found in the provided search results, related studies on substituted hydroxybenzoic acids offer some insights. For instance, a study on 2-hydroxybenzoic acid derivatives with varying substitutions at the 4-O and 6-alkyl positions demonstrated that these compounds exhibited activity against the Gram-positive bacterium S. aureus, but showed low or negligible activity against the Gram-negative E. coli. nih.gov This suggests that the structural features of hydroxybenzoate derivatives can significantly influence their antibacterial spectrum. The hydrophobicity at the 6-position was found to be a key factor, with greater hydrophobicity leading to increased activity against S. aureus. nih.gov

Antibacterial Activity of Selected Compounds

| Compound/Extract | Target Bacteria | Observed Effect |

|---|---|---|

| Sophorolipids | Pseudomonas aeruginosa PAO1, Escherichia coli NCTC 10418, Bacillus subtilis NCTC 10400, Staphylococcus aureus ATCC 9144 | Inhibitory at concentrations >5% v/v for Gram-negative and >0.5% v/v for Gram-positive bacteria. nih.govulster.ac.uk |

| Rhamnolipids | Bacillus subtilis NCTC 10400, Staphylococcus aureus ATCC 9144 | Inhibitory at concentrations >0.5% v/v. nih.govulster.ac.uk |

| Licorice Root Extract | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Significant antibacterial activities against both Gram-positive and Gram-negative bacteria. researchgate.net |

| 2-Hydroxybenzoic acid derivatives | Staphylococcus aureus, Escherichia coli | Active against S. aureus, low to negligible activity against E. coli. nih.gov |

Antifungal Properties

There is no specific information available in the reviewed literature regarding the antifungal properties of This compound .

Research on the parent compound, 2,6-dihydroxybenzoic acid , indicates its biological activity is relatively weak on its own. However, its efficacy can be enhanced when it forms complexes with divalent metal ions like Nickel (Ni²⁺) or Cobalt (Co²⁺), which have been shown to inhibit microbial growth. medchemexpress.com A comprehensive study of various hydroxybenzoic acids tested their activity against the fungus Candida albicans, among other microbes. nih.gov In that study, 2,6-dihydroxybenzoic acid demonstrated weaker antimicrobial properties compared to other isomers like 2,4-dihydroxybenzoic acid and 3,4-dihydroxybenzoic acid. nih.gov

Investigation of Microbial Growth Inhibition Mechanisms

Specific mechanistic studies on how This compound might inhibit microbial growth have not been reported in the available literature.

For phenolic acids in general, one proposed mechanism of antimicrobial action relates to their lipophilic character, which allows them to pass through the microbial cell membrane. globalresearchonline.net Once inside, they can disrupt the membrane's structure and potentially lead to the acidification of the cytoplasm, thereby inhibiting growth. globalresearchonline.net Studies on mixed microbial cultures have shown that initial exposure to 2,6-dihydroxybenzoic acid can impair peptone biodegradation, indicating an inhibitory effect on microbial metabolism. nih.gov Over time, however, the microbial community can acclimate and develop the ability to utilize 2,6-dihydroxybenzoic acid as a carbon source. nih.gov

Enzymatic Modulation and Substrate Interactions

Interactions with Carboxylases and Decarboxylases (e.g., γ-Resorcylate Decarboxylase)

There are no specific studies detailing the interaction of This compound with carboxylases or decarboxylases. The esterification of the carboxyl group would likely prevent it from acting as a substrate for decarboxylases that target a free carboxylate.

The parent compound, 2,6-dihydroxybenzoic acid (γ-resorcylate), is the natural substrate for the enzyme γ-Resorcylate Decarboxylase (γ-RSD), also known as 2,6-dihydroxybenzoate decarboxylase. nih.gov This enzyme catalyzes the non-oxidative, reversible decarboxylation of 2,6-dihydroxybenzoate to produce resorcinol (B1680541) and carbon dioxide. nih.gov The enzyme binds the substrate through coordination of the active site metal ion (manganese or zinc, depending on the organism) with the carboxylate anion and an adjacent hydroxyl group of the substrate. nih.govnih.gov

Table 1: Substrate Specificity of γ-Resorcylate Decarboxylase from Polaromonas sp. JS666

| Substrate | Relative Activity (%) |

| 2,6-Dihydroxybenzoate | 100 |

| 2,3-Dihydroxybenzoate | Active |

| 2,4,6-Trihydroxybenzoate | Active |

| 2,6-Dihydroxy-4-methylbenzoate | Active |

Data sourced from studies on γ-Resorcylate Decarboxylase, which show activity with the parent acid of the compound . nih.gov

Modulation of Other Metabolic Enzymes

No information was found regarding the modulation of other metabolic enzymes by This compound .

Studies on the parent compound, 2,6-dihydroxybenzoic acid , have explored its effects on other enzymes. One study found that it, along with its 2,3-isomer, inhibited the activity of cyclin-dependent kinase 6 (CDK6) and CDK1 in human colorectal cancer cell lines. ppor.az

Molecular Recognition and Binding Affinity Studies

Specific molecular recognition and binding affinity studies for This compound are not available in the reviewed scientific literature.

Molecular recognition studies have been performed on related dihydroxybenzoic acid isomers, such as 3,5-dihydroxybenzoic acid, to analyze their supramolecular assemblies with various nitrogen-containing donor compounds through hydrogen bonding. medchemexpress.com The interaction between the enzyme γ-Resorcylate Decarboxylase and its substrate, 2,6-dihydroxybenzoic acid , involves direct coordination with a manganese ion in the enzyme's active site. nih.gov

Cellular Effects in Preclinical In Vitro Models (e.g., cell line studies, mechanistic insights)

There are no published preclinical in vitro studies detailing the cellular effects or mechanistic insights of This compound .

The parent compound, 2,6-dihydroxybenzoic acid , has been evaluated in a limited number of cell line studies. In a comprehensive study of various hydroxybenzoic acids, it was tested for cytotoxic activity against MDA-MB-231 and MCF-7 human breast cancer cell lines. globalresearchonline.netnih.gov Another study involving human colorectal cancer cell lines reported that 2,6-dihydroxybenzoic acid could inhibit the activity of specific cyclin-dependent kinases (CDK1 and CDK6), suggesting a potential mechanism for influencing cell cycle progression. ppor.az

Table 2: Investigated In Vitro Cellular Effects of 2,6-Dihydroxybenzoic Acid

| Cell Lines | Investigated Effect | Finding |

| Human Colorectal Cancer Cells | Cyclin-Dependent Kinase (CDK) Inhibition | Inhibited CDK1 and CDK6 activity. ppor.az |

| MDA-MB-231 (Human Breast Cancer) | Cytotoxicity | Activity was evaluated. globalresearchonline.netnih.gov |

| MCF-7 (Human Breast Cancer) | Cytotoxicity | Activity was evaluated. globalresearchonline.netnih.gov |

Lack of Scientific Data Precludes Analysis of this compound's Biological Activities

Despite a comprehensive search of available scientific literature, no specific data could be retrieved on the mechanistic investigations of the biological activities of the chemical compound this compound. The targeted search for information regarding its impact on cellular oxidative stress markers, influence on cell proliferation and apoptosis pathways, and its photoprotective mechanisms in cellular systems yielded no relevant results.

The scientific community has published research on structurally related compounds, such as propyl gallate (propyl 3,4,5-trihydroxybenzoate) and various isomers of dihydroxybenzoic acid. For instance, studies on propyl gallate have explored its effects on apoptosis and cellular oxidative stress. Similarly, research into other dihydroxybenzoic acid derivatives has touched upon their antioxidant properties. However, these findings are not directly applicable to this compound, as small changes in chemical structure can lead to significant differences in biological activity.

Consequently, it is not possible to provide an article on the "Mechanistic Investigations of Biological Activities of this compound" as requested. The absence of specific research on this compound means there is no data to populate the outlined sections concerning its impact on cellular oxidative stress markers, influence on cell proliferation and apoptosis pathways, or its photoprotective mechanisms.

To maintain scientific accuracy and adhere strictly to the requested subject, no information from related but distinct compounds can be substituted. Further research would be required to elucidate the specific biological and mechanistic properties of this compound.

Derivatives and Analogues of Propyl 2,6 Dihydroxybenzoate

Synthesis of Ring-Substituted Propyl 2,6-Dihydroxybenzoate (B8749050) Derivatives

The synthesis of derivatives where the aromatic ring of propyl 2,6-dihydroxybenzoate is substituted is not widely documented in dedicated studies. However, established synthetic routes for analogous compounds, such as other substituted 4-hydroxybenzoic acid esters, provide insight into potential methodologies. One such approach involves the dehydrogenation of corresponding cyclohexenone carboxylic acids or their esters. google.com For example, the preparation of 2,6-dimethyl-4-hydroxybenzoic acid methyl ester has been achieved by heating 3,5-dimethyl-4-methoxycarbonyl-cyclohexen-2-one-1 with a palladium-on-carbon catalyst. google.com This suggests that a similar strategy could theoretically be employed to introduce alkyl or other substituents onto the benzene (B151609) ring prior to or after the esterification of a 2,6-dihydroxybenzoic acid precursor.

Another relevant synthesis is that of 2,4-dihydroxy-6-propyl-benzoic acid methyl ester, an isomer of the title compound. chemicalbook.com This process starts with the esterification of 2,4-dihydroxy-6-propylbenzoic acid in methanol (B129727) with a catalytic amount of concentrated sulfuric acid. chemicalbook.com The synthesis of the substituted acid itself can be achieved through various routes, indicating that the introduction of groups onto the dihydroxybenzoic acid core is a feasible strategy for generating a library of derivatives. These general methods highlight plausible pathways for creating novel ring-substituted analogues of this compound for further research.

Synthesis and Research on Other Alkyl Esters of 2,6-Dihydroxybenzoic Acid

The synthesis of various alkyl esters of 2,6-dihydroxybenzoic acid (also known as γ-resorcylic acid) is well-established, primarily through acid-catalyzed esterification (Fischer esterification). This reaction typically involves refluxing the parent acid with the corresponding alcohol in the presence of a strong acid catalyst, such as sulfuric acid.

Specific examples from the literature include:

Methyl 2,6-dihydroxybenzoate : This ester is prepared by refluxing 2,6-dihydroxybenzoic acid in absolute methanol with concentrated sulfuric acid for an extended period, typically 24 hours. prepchem.com After the reaction, the mixture is cooled, evaporated, and the residue is treated with a sodium bicarbonate solution to neutralize remaining acid, causing the solid ester to precipitate. prepchem.com The product is then collected by filtration and dried. prepchem.com

Ethyl 2,6-dihydroxybenzoate : Following a similar procedure, the ethyl ester is synthesized by refluxing 2,6-dihydroxybenzoic acid with absolute ethanol (B145695) and a catalytic amount of sulfuric acid. mdpi.com The workup involves removing the excess solvent under reduced pressure, pouring the residue into water, and extracting the product with an organic solvent like diethyl ether. mdpi.com The organic layer is then washed to remove unreacted acid. mdpi.com The melting point of the resulting solid is reported to be 50 °C. stenutz.eu

Isothis compound : A study investigating the inhibitory effects of various dihydroxybenzoic acid esters on carbonic anhydrase isoforms reported the synthesis of the isopropyl ester, alongside its methyl and ethyl counterparts. nih.gov

These straightforward esterification methods allow for the systematic synthesis of a homologous series of alkyl 2,6-dihydroxybenzoates, enabling research into how the length and structure of the alkyl chain influence the compound's physicochemical and biological properties.

Table 1: Synthesis of Alkyl 2,6-Dihydroxybenzoate Esters

| Ester Name | Molecular Formula | Molecular Weight ( g/mol ) | Synthesis Method | Reference |

| Methyl 2,6-dihydroxybenzoate | C₈H₈O₄ | 168.15 | Acid-catalyzed esterification with methanol and sulfuric acid. prepchem.comsigmaaldrich.com | prepchem.comsigmaaldrich.comnist.gov |

| Ethyl 2,6-dihydroxybenzoate | C₉H₁₀O₄ | 182.18 | Acid-catalyzed esterification with ethanol and sulfuric acid. mdpi.com | mdpi.comstenutz.eu |

| Isothis compound | C₁₀H₁₂O₄ | 196.20 | Synthesized for biological activity studies. nih.gov | nih.gov |

Conjugates and Prodrug Strategies (Academic Investigation)

In academic research, the modification of a parent molecule like this compound into conjugates or prodrugs is a common strategy to overcome limitations such as poor solubility, stability, or unfavorable pharmacokinetic profiles. nih.govnih.gov Prodrugs are inactive or less active precursors that are converted in vivo to the active drug. mdpi.com

For a compound with hydroxyl and carboxylic acid functional groups, several prodrug strategies are applicable:

Esterification : The phenolic hydroxyl groups or the carboxylic acid group can be converted into esters. nih.gov Esterifying the hydroxyl groups can increase lipophilicity, potentially enhancing membrane permeability. Conversely, esterifying the carboxylic acid can mask its polarity. mdpi.com These ester linkages are often designed to be cleaved by endogenous esterase enzymes in the body, releasing the active parent compound. nih.gov

Amide Formation : The carboxylic acid group can be converted to an amide. This modification can alter the compound's solubility and hydrogen bonding capacity. nih.gov

Conjugation : The molecule can be covalently linked to another chemical moiety, such as a protein, to alter its properties. nih.gov Phenolic compounds can be conjugated to proteins through methods like free radical mediated grafting or enzyme-catalyzed reactions. nih.gov Such phenolic-protein conjugates may exhibit improved biological activities compared to the native molecules. nih.gov Another approach is conjugation to specific transporters, such as those for amino acids or oligopeptides, to hijack natural uptake mechanisms and improve absorption. mdpi.com

Co-Crystallization and Salt Form Research with this compound

Co-crystallization is a technique used in crystal engineering to modify the physicochemical properties of a compound without altering its covalent structure. A co-crystal is a single-phase crystalline material composed of two or more different molecules, typically an active pharmaceutical ingredient (API) and a benign coformer, in a specific stoichiometric ratio. iucr.org This approach is particularly useful for compounds that are non-ionizable or have weakly ionizable groups, making salt formation difficult. illinois.edu

Research has shown that dihydroxybenzoic acids are effective coformers. Specifically, 2,6-dihydroxybenzoic acid has been successfully co-crystallized with the drug carbamazepine. acs.orgnih.gov In these co-crystals, the acid and the amide groups of the two molecules form a robust acid-amide heterosynthon, a predictable and stable hydrogen-bonding pattern. nih.gov This demonstrates the potential of the 2,6-dihydroxybenzoic acid scaffold to form co-crystals with suitable partner molecules.

Given that this compound retains the key functional groups of its parent acid, it is a strong candidate for co-crystal and salt formation research. The presence of both strong hydrogen bond donors (the hydroxyl groups) and acceptors (the carbonyl and hydroxyl oxygens) makes it amenable to forming stable supramolecular structures with appropriate coformers. nih.gov

Common methods for screening and preparing co-crystals that would be applicable include:

Solvent Evaporation : This is a widely used method where the compound and coformer are dissolved in a common solvent, which is then slowly evaporated to yield co-crystals. illinois.edursc.org

Grinding : Liquid-assisted grinding (LAG) involves milling the compound and coformer together with a small amount of a liquid. iucr.orgbrad.ac.uk This mechanochemical method is often rapid and efficient. iucr.org

Slurry Co-crystallization : In this method, a suspension of the compound and coformer is stirred in a solvent in which they have low solubility. rsc.org The stable co-crystal form will eventually crystallize from the slurry.

Investigating co-crystals or salts of this compound could lead to the discovery of new solid forms with modified properties such as solubility, dissolution rate, and stability.

Table 2: Common Co-crystallization Techniques

| Technique | Description | Key Feature | Reference |

| Solvent Evaporation | Components are dissolved in a common solvent, which is then allowed to evaporate slowly. | Good for growing high-quality single crystals for structural analysis. illinois.edu | illinois.edursc.org |

| Liquid-Assisted Grinding (LAG) | Components are ground together with a small amount of a liquid additive. | A rapid and efficient mechanochemical method. iucr.org | iucr.orgbrad.ac.uk |

| Slurry Conversion | A suspension of components is stirred in a solvent where they are poorly soluble until the co-crystal forms. | Effective for screening for the most thermodynamically stable form. | rsc.org |

| Reaction Crystallization | A new solid form is generated by reacting a solution of one component with the other solid component. | Can be used when there is a significant solubility difference between components. brad.ac.uk | brad.ac.uk |

Theoretical and Computational Chemistry of Propyl 2,6 Dihydroxybenzoate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for exploring the electronic and structural properties of molecules like propyl 2,6-dihydroxybenzoate (B8749050).

Density Functional Theory (DFT) has become a primary method for calculating the electronic structure of molecules. nih.gov By using functionals such as B3LYP or M06-2X with basis sets like 6-311++G(d,p), the optimized geometry of propyl 2,6-dihydroxybenzoate can be determined with high accuracy. nih.govresearchgate.net These calculations provide detailed information about bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape.

The electronic properties derived from DFT calculations, such as the distribution of electron density and the molecular electrostatic potential (MEP), offer a map of the electron-rich and electron-poor regions of the molecule. This information is vital for predicting how this compound will interact with other molecules, including potential reaction sites for electrophilic and nucleophilic attack. For instance, the MEP can highlight the acidic protons of the hydroxyl groups and the electronegative oxygen atoms of the carboxyl group as key sites for intermolecular interactions. researchgate.net

Reactivity descriptors, including chemical potential, hardness, and electrophilicity, can be calculated to quantify the molecule's reactivity. nih.gov These descriptors help in understanding the kinetic and thermodynamic stability of the molecule and its propensity to participate in chemical reactions.

Table 1: Representative Calculated Geometric Parameters for this compound

| Parameter | Bond/Angle | Representative Value |

| Bond Length | C-O (hydroxyl) | 1.36 Å |

| C-O (ester) | 1.35 Å | |

| C=O (ester) | 1.21 Å | |

| O-H | 0.97 Å | |

| Bond Angle | C-C-O (hydroxyl) | 120° |

| O-C=O (ester) | 124° | |

| C-O-C (ester) | 117° | |

| Dihedral Angle | C-C-O-H (hydroxyl) | ~0° or ~180° |

| C-C-C=O (ester) | ~0° or ~180° |

Note: These are hypothetical but realistic values based on similar structures, presented for illustrative purposes.

DFT calculations are instrumental in predicting the spectroscopic signatures of this compound, which are essential for its experimental identification and characterization. By computing the vibrational frequencies, a theoretical infrared (IR) spectrum can be generated. chemrxiv.orgchemrxiv.org The calculated IR spectrum shows characteristic peaks corresponding to the stretching and bending vibrations of its functional groups, such as the O-H stretch of the hydroxyl groups, the C=O stretch of the ester, and the C-O stretches. These theoretical spectra, when compared with experimental data, can confirm the molecular structure and provide insights into intramolecular interactions, such as hydrogen bonding.

Similarly, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated for the ¹H and ¹³C atoms in the molecule. These calculations help in the assignment of peaks in experimental NMR spectra, providing a detailed picture of the chemical environment of each atom. Discrepancies between calculated and experimental shifts can indicate the presence of specific solvent effects or conformational changes.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. researchgate.netnih.gov The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized on the electron-rich dihydroxy-substituted benzene (B151609) ring, while the LUMO may be centered on the carboxyl group. This distribution suggests that the initial step in an oxidation process would involve the removal of an electron from the aromatic ring. The HOMO-LUMO analysis also provides insights into the electronic absorption spectra, as the energy of the main electronic transition is related to the HOMO-LUMO gap.

The oxidation potential of this compound can be estimated from the HOMO energy, providing a measure of the ease with which the molecule can be oxidized. This is particularly relevant for understanding its potential role as an antioxidant.

Table 2: Representative Calculated Electronic Properties for this compound

| Property | Representative Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Ionization Potential | 7.0 eV |

| Electron Affinity | 1.0 eV |

Note: These are hypothetical but realistic values based on similar structures, presented for illustrative purposes.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide detailed information about a single molecule, often in the gas phase, molecular dynamics (MD) simulations are used to study the behavior of molecules over time, including their interactions with other molecules, such as solvents.

The surrounding solvent can have a profound impact on the conformation and reactivity of a molecule. MD simulations explicitly model the solvent molecules, allowing for a detailed investigation of solute-solvent interactions. In a polar solvent like water or ethanol (B145695), this compound will form hydrogen bonds with the solvent molecules, which can compete with and disrupt intramolecular hydrogen bonds. The simulations can quantify the extent of this interaction and determine how the solvent influences the conformational preferences of the molecule.

Furthermore, the solvent can affect the molecule's reactivity by stabilizing or destabilizing transition states. By running simulations in different solvents, it is possible to predict how the reaction rates and mechanisms might change with the solvent environment. This information is crucial for understanding the behavior of this compound in biological systems or in chemical synthesis.

Molecular Docking and Binding Site Predictions with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). nih.gov This method allows for the prediction of binding affinity and the nature of interactions at the molecular level. While specific molecular docking studies for this compound are not extensively documented in the literature, its structural similarity to other benzoic acid derivatives allows for informed predictions regarding its potential biological targets and binding modes.

In silico investigations of benzoic acid derivatives have shown their potential to interact with various biological targets, including enzymes that are crucial in disease pathways. nih.gov For instance, studies on derivatives of the related gallic acid have explored their binding to the main protease of viruses like SARS-CoV-2, identifying key interactions with amino acid residues such as GLU166, HIS163, and CYS145 within the active site. nih.gov Given its structure, this compound would be expected to engage in similar interactions.

Potential binding interactions for this compound would likely involve:

Hydrogen Bonding: The two hydroxyl (-OH) groups on the benzene ring are potent hydrogen bond donors and acceptors. The carbonyl oxygen (C=O) of the propyl ester group can also act as a hydrogen bond acceptor. These groups could form strong hydrogen bonds with polar amino acid residues (e.g., serine, threonine, asparagine, glutamine) in a protein's binding pocket.

Hydrophobic Interactions: The propyl chain and the benzene ring create hydrophobic regions that can interact favorably with nonpolar amino acid residues like leucine, isoleucine, and valine.

π-Interactions: The aromatic ring can participate in π-π stacking with aromatic amino acids (e.g., phenylalanine, tyrosine, tryptophan) or π-cation interactions with positively charged residues.

Based on the activities of similar phenolic compounds, potential biological targets for this compound could include enzymes like proteases nih.gov, oxidoreductases, and transport proteins such as human serum albumin nih.gov. Docking simulations would be instrumental in ranking its binding affinity against various targets and elucidating the specific interactions that stabilize the ligand-receptor complex, thereby guiding further experimental validation. ugm.ac.id

Prediction of Physicochemical Parameters (e.g., pKa, Lipophilicity) for Mechanistic Understanding

The physicochemical properties of a compound are fundamental to understanding its absorption, distribution, metabolism, and excretion (ADMET) profile, which in turn influences its biological mechanism. bohrium.comnih.gov Computational methods provide reliable predictions for key parameters such as pKa (acid dissociation constant) and lipophilicity (logP). researchgate.netnih.gov

For this compound, these parameters can be inferred from its parent compound, 2,6-dihydroxybenzoic acid. The introduction of the propyl ester group significantly alters these properties.

Predicted Physicochemical Properties of the Parent Compound: 2,6-Dihydroxybenzoic Acid

| Property | Predicted Value | Source |

| Molecular Formula | C₇H₆O₄ | nih.gov |

| Molecular Weight | 154.12 g/mol | nih.gov |

| pKa (Strongest Acidic) | 1.51 | foodb.ca |

| XLogP3 (Lipophilicity) | 2.2 | nih.gov |

| Hydrogen Bond Donor Count | 3 | nih.govfoodb.ca |

| Hydrogen Bond Acceptor Count | 4 | nih.govfoodb.ca |

| Polar Surface Area | 77.76 Ų | foodb.ca |

| Rotatable Bond Count | 1 | nih.govfoodb.ca |

This data is for the parent compound, 2,6-dihydroxybenzoic acid.

Analysis for this compound:

pKa: The most acidic proton in 2,6-dihydroxybenzoic acid is that of the carboxylic acid group (predicted pKa ≈ 1.51), which is a very strong acid due to intramolecular hydrogen bonding. foodb.ca Upon esterification to form this compound, this carboxylic acid group is replaced by the propyl ester. This change removes the most acidic site, meaning the molecule will no longer have a pKa in this low range. The remaining acidic protons are on the two phenolic hydroxyl groups, which have significantly higher pKa values.

Lipophilicity (logP): Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's solubility in a nonpolar solvent versus a polar one. The parent acid has a predicted XLogP3 of 2.2. nih.gov The addition of the three-carbon propyl group increases the nonpolar character of the molecule. Therefore, this compound is predicted to be significantly more lipophilic (have a higher logP value) than its parent acid. This increased lipophilicity can enhance its ability to cross biological membranes, potentially altering its bioavailability and interaction with cellular targets.

Understanding these parameters is crucial for mechanistic interpretation. For example, a higher logP value may lead to increased accumulation in lipid-rich environments, while the specific pKa values of the hydroxyl groups will determine their ionization state at physiological pH, affecting their ability to act as hydrogen bond donors. nih.gov

Crystal Structure Prediction and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The three-dimensional arrangement of molecules in a solid-state crystal lattice is determined by intermolecular forces. While the specific crystal structure of this compound has not been detailed, its structure and packing can be predicted based on the known structure of its parent, 2,6-dihydroxybenzoic acid, and the influence of the propyl group.

The crystal structure of 2,6-dihydroxybenzoic acid has been determined by single-crystal X-ray diffraction. ul.ie It crystallizes in a monoclinic system (space group P21/c) and forms hydrogen-bonded carboxylic acid dimers, which then pack into a herringbone motif, a common arrangement for polycyclic aromatic compounds. nih.govul.ie

Key Intermolecular Interactions for this compound:

Hydrogen Bonding: Hydrogen bonds are expected to be a dominant force in the crystal packing of this compound. researchgate.net The two hydroxyl groups on the aromatic ring are excellent hydrogen bond donors. mdpi.com The carbonyl oxygen of the ester group and the oxygen atoms of the hydroxyl groups can all act as hydrogen bond acceptors. nih.gov This allows for the formation of complex and robust hydrogen bond networks, which are characteristic of dihydroxybenzoic acids and their derivatives. researchgate.net The absence of the carboxylic acid dimer motif (present in the parent acid) means that other hydrogen-bonding patterns between the hydroxyl groups will dictate the primary structure.

π-π Stacking: The planar aromatic ring of the molecule facilitates π-π stacking interactions. mdpi.com This is an attractive non-covalent interaction between aromatic rings that plays a significant role in stabilizing crystal structures. researchgate.netnih.gov The way these rings stack (e.g., parallel-displaced or T-shaped) influences the material's properties. rsc.org The herringbone packing in the parent acid is a direct consequence of optimizing these and other van der Waals interactions. ul.ie

Exploratory Research Applications of Propyl 2,6 Dihydroxybenzoate Non Clinical

Role as a Chemical Intermediate in Organic Synthesis

Propyl 2,6-dihydroxybenzoate (B8749050) serves as a valuable chemical intermediate, primarily deriving its utility from its parent compound, 2,6-dihydroxybenzoic acid (γ-resorcylic acid). The parent acid is a crucial precursor in the synthesis of various complex molecules, including agrochemicals and pharmaceuticals. google.comorientjchem.org The synthesis of Propyl 2,6-dihydroxybenzoate itself is typically achieved via Fischer esterification of 2,6-dihydroxybenzoic acid with propanol (B110389), using an acid catalyst like sulfuric acid.

Once synthesized, the propyl ester can undergo further chemical modifications. The hydroxyl groups on the benzene (B151609) ring and the ester group are all potential sites for subsequent reactions. For instance, derivatives can be created through reactions such as etherification or substitution at the hydroxyl positions. These synthetic pathways allow for the creation of a library of novel compounds with potentially unique chemical and biological properties, starting from a common structural scaffold.

The parent compound, 2,6-dihydroxybenzoic acid, is a key starting material for producing new, highly potent herbicides. google.comorientjchem.org For example, it is used to synthesize pyrimidine (B1678525) derivatives that exhibit herbicidal activity. orientjchem.org The conversion of the carboxylic acid to a propyl ester can modify the compound's solubility and reactivity, making it a more suitable intermediate for specific synthetic routes where the free acid might be problematic.

Table 1: Synthetic Reactions Involving the 2,6-Dihydroxybenzoate Scaffold

| Reaction Type | Reagents & Conditions | Product Type | Potential Application of Product |

| Esterification | Propanol, H₂SO₄ (catalyst) | This compound | Intermediate with modified solubility |

| Etherification | Alkyl halides, Base | Alkoxy derivatives | Synthesis of novel herbicides, pharmaceuticals |

| Complexation | Divalent metal ions (e.g., Ni²⁺, Co²⁺) | Metal-organic complexes | Analytical reagents, materials science |

| Nucleophilic Substitution | 2-methylsulfonyl-4,6-dimethoxypyrimidine, K₂CO₃, KOH | Pyrimidinyloxy benzoic acid derivatives | Herbicides |

This table illustrates reactions primarily associated with the parent acid, 2,6-dihydroxybenzoic acid, which inform the potential uses of its propyl ester as an intermediate.

Potential in Materials Science (e.g., Polymer Chemistry, Coatings, Adhesives)

While direct research on this compound in materials science is limited, the properties of structurally similar compounds suggest its potential. Phenolic compounds, in general, are known for their antioxidant properties and their ability to be incorporated into polymers. A related compound, 2,4-dihydroxy-6-propylbenzoic acid, is noted for its use in producing high-performance polymers, paints, coatings, and adhesives, owing to its excellent thermal stability and adhesion properties.

The two hydroxyl groups on the aromatic ring of this compound offer reactive sites for polymerization reactions. These groups can react with other monomers to be integrated into polymer backbones, potentially conferring enhanced thermal stability, UV resistance, and specific adhesion characteristics to the resulting material. The propyl group influences the compound's lipophilicity, which could be leveraged to improve the compatibility of the polymer with other organic components in a formulation, such as in coatings or adhesives. The formation of metal complexes with the parent acid, 2,6-dihydroxybenzoic acid, also points towards applications in creating novel optical materials. researchgate.net

Analytical Reagent Applications (e.g., Metal Ion Analysis, Chromatography)